Methyl 2-methoxybenzoate, also known as O-methoxy methyl benzoate or dimethyl salicylate, belongs to the class of organic compounds known as o-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 2 of the benzene ring is replaced by a methoxy group. Methyl 2-methoxybenzoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl 2-methoxybenzoate is primarily located in the cytoplasm. Methyl 2-methoxybenzoate is a blackcurrant, cananga, and floral tasting compound that can be found in mushrooms. This makes methyl 2-methoxybenzoate a potential biomarker for the consumption of this food product.
Methyl 2-methoxybenzoate
CAS No.: 606-45-1
Cat. No.: VC21211029
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 606-45-1 |
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Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | methyl 2-methoxybenzoate |
Standard InChI | InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3 |
Standard InChI Key | PFYHAAAQPNMZHO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)OC |
Canonical SMILES | COC1=CC=CC=C1C(=O)OC |
Boiling Point | 246.5 °C |
Introduction
Chemical Identity and Structure
Methyl 2-methoxybenzoate, also known as methyl o-anisate, is characterized by its molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . The compound consists of a benzene ring with a methoxy group (-OCH3) at the ortho position and a methyl ester group (-COOCH3). This specific structural arrangement contributes to its chemical reactivity and various applications across different fields.
Table 1: Chemical Identity and Physical Properties of Methyl 2-methoxybenzoate
Property | Value |
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CAS Number | 606-45-1 |
Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | Methyl 2-methoxybenzoate |
InChI Key | PFYHAAAQPNMZHO-UHFFFAOYSA-N |
Physical State | Liquid |
Appearance | Clear, colorless to slightly yellow |
Odor | Herbaceous, anise-like, sweet |
Boiling Point | 246-248°C at 1 mmHg |
Flash Point | 113°C / 235.4°F (closed cup) |
Density | 1.157 g/mL at 25°C |
Specific Gravity | 1.16 |
Refractive Index | n20/D 1.534 |
Physical and Chemical Properties
Methyl 2-methoxybenzoate exhibits distinct physical and chemical properties that contribute to its versatility in various applications. It is a clear liquid with a herbaceous, anise-like odor with a sweet taste reminiscent of melon . The compound has a boiling point of 246-248°C at 1 mmHg and a flash point of 113°C (closed cup) . Its density is approximately 1.157 g/mL at 25°C, with a specific gravity of 1.16 .
The chemical reactivity of methyl 2-methoxybenzoate is primarily determined by its functional groups. The methoxy group enhances the nucleophilicity of the aromatic ring, while the ester group provides sites for various transformations such as hydrolysis, reduction, and transesterification. These properties make the compound particularly useful in organic synthesis.
Synthesis and Preparation Methods
Several methods exist for synthesizing methyl 2-methoxybenzoate, with esterification being the most common approach. The main synthetic routes include:
Esterification of 2-methoxybenzoic acid
The traditional method involves the esterification of 2-methoxybenzoic acid (o-anisic acid) with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing conditions to drive the equilibrium towards ester formation.
From sodium anisate and dimethyl sulfate
Another synthetic route involves the reaction of sodium anisate with dimethyl sulfate in the presence of methanol . This method is particularly useful for industrial-scale production.
Synthesis from p-aminosalicylic acid derivatives
For pharmaceutical applications, methyl 2-methoxybenzoate has been prepared through methylation of p-aminosalicylic acid using dimethyl sulfate in the presence of potassium hydroxide in acetone . This approach is particularly relevant for the synthesis of pharmaceutical intermediates like metoclopramide.
Chemical Reactions
Methyl 2-methoxybenzoate can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Oxidation reactions
The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids. Typical oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.
Reduction reactions
The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride in dry ether, producing 2-methoxybenzyl alcohol.
Substitution reactions
The aromatic ring can undergo electrophilic substitution reactions, including:
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Nitration (using nitric acid)
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Sulfonation (using concentrated sulfuric acid)
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Halogenation (using halogens in the presence of Lewis acids)
A notable reaction involves the chlorination of methyl 2-methoxybenzoate using iodobenzene dichloride in organic solvents such as acetone, tetrahydrofuran, acetonitrile, or chloroform at temperatures below room temperature. This reaction is particularly important in the synthesis of metoclopramide, a pharmaceutical compound .
Cross-coupling reactions
FeCl2-catalyzed cross-coupling reactions between methyl 2-methoxybenzoate and diphenylmethane have been investigated, showing high regioselectivity . This type of reaction demonstrates the compound's utility in forming new carbon-carbon bonds.
Applications in Industry and Research
Methyl 2-methoxybenzoate has diverse applications across several industries and research fields:
Flavor and fragrance industry
Due to its pleasant odor described as herbaceous, sweet, and anise-like, methyl 2-methoxybenzoate is widely used in the flavor and fragrance industry . Its specific applications include:
Table 2: Applications in Flavor and Fragrance Industry
Application | Details |
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Flavor Types | Used in blackcurrant, grape, raspberry, and strawberry flavors |
Savory Applications | Used in vegetable and soup flavors with parsley, green, vegetable, spinach notes |
Usage Concentration | Typically used at 160 ppm in water for green notes |
Normal Use Levels | 0.05-10 ppm in finished consumer products |
Regulatory Limits | Council of Europe limits: Foods (40 ppm); Beverages (5 ppm) |
Pharmaceutical synthesis
Methyl 2-methoxybenzoate serves as an important intermediate in pharmaceutical synthesis:
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As a precursor in the synthesis of metoclopramide, an important antiemetic medication. The synthesis involves methylation of p-aminosalicylic acid, followed by chlorination with iodobenzene dichloride .
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In the synthesis of benzoxazole derivatives with pharmaceutical applications, where it acts as a ligand in copper-catalyzed intramolecular O-arylation reactions .
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As a building block for compounds with potential antiviral activity, particularly derivatives that can inhibit HIV-1 reverse transcriptase.
Natural product synthesis
The compound has been utilized in the synthesis of natural products and biologically active compounds:
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In the synthesis of (+/−)-vibralactone, where it undergoes reductive alkylation with prenyl bromide followed by hydrolysis to afford methyl 6-oxo-1-prenyl-2-cyclohexenecarboxylate. Subsequent transformations involving reduction, hydrolysis, iodolactonization, ozonolysis, and intramolecular aldol reaction provide the desired natural product .
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In the synthesis of natural products with biological activities like (+)-coriandrone A and B.
Agricultural applications
Recent research has explored the potential of methyl 2-methoxybenzoate in agricultural applications:
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As an insect repellent against the common bed bug (Cimex lectularius), showing promise as a non-toxic alternative for pest control .
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In attracting and managing pest populations in crop fields, specifically the orange mint moth and false celery leaftier moth .
Biological Properties and Natural Occurrence
Biological activity
Several biological activities have been associated with methyl 2-methoxybenzoate:
Antiviral properties
Research indicates that compounds related to methyl 2-methoxybenzoate exhibit anti-HIV activity. Studies have shown that certain derivatives can inhibit HIV-1 reverse transcriptase (RT) with an IC50 value of 0.074 μM, suggesting potent antiviral properties. The methyl ester moiety is crucial for maintaining biological activity, although it can be hydrolyzed into inactive forms under physiological conditions.
Insect repellent activity
A study conducted by Strickland et al. (2022) assessed the repellent properties of methyl 2-methoxybenzoate against the common bed bug (Cimex lectularius). The findings indicated that this compound could serve as a non-toxic alternative for pest control, showcasing its potential in integrated pest management systems .
Sensory properties
Methyl 2-methoxybenzoate contributes distinct taste and aroma profiles:
Table 3: Sensory Properties of Methyl 2-methoxybenzoate
Recent Research Developments
Synthetic applications
Recent studies have expanded the synthetic utility of methyl 2-methoxybenzoate:
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As a ligand in copper-catalyzed reactions for the synthesis of benzoxazole, a compound with significant pharmaceutical applications (Wu et al., 2014) .
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In FeCl2-catalyzed cross-coupling reactions with high regioselectivity, opening new pathways for carbon-carbon bond formation .
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As a model substrate for investigating new synthetic methodologies and catalytic systems in organic chemistry.
Pest management research
Emerging research highlights the potential of methyl 2-methoxybenzoate in sustainable pest management:
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Studies by Strickland et al. (2022) have evaluated its repellent effects against bed bugs, highlighting its potential in developing non-toxic pest control solutions .
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Research by Landolt et al. (2014) has explored its use in agricultural pest management, specifically for attracting and managing moth populations in crop fields .
Structure-activity relationship studies
Recent investigations have focused on understanding the relationship between the structure of methyl 2-methoxybenzoate and its biological activities:
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The position of the methoxy group on the aromatic ring significantly influences the compound's biological activity and sensory properties.
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Modifications to the ester group can enhance certain biological activities, particularly antiviral and insect repellent properties.
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Comparative studies with other methyl benzoate analogs have helped identify the structural features responsible for specific activities.
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